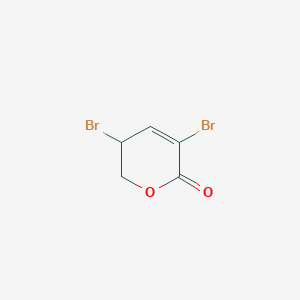

3,5-Dibromo-5,6-dihydropyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2O2/c6-3-1-4(7)5(8)9-2-3/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDISJGGRGCJYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C(=O)O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 5,6 Dihydropyran 2 One and Analogs

Organocatalytic Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations

Cycloaddition Reactions ([4+2] and [3+3] Cycloadditions)

Cycloaddition reactions are powerful tools for rapidly constructing cyclic systems like the dihydropyranone core. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach, enabling the formation of six-membered rings with excellent stereocontrol. nih.govacs.org In the context of dihydropyranone synthesis, these reactions can be initiated through various activation methods, including the use of chiral catalysts. nih.gov

Recent advancements have seen the development of organocatalytic Diels-Alder variants that utilize α,β-unsaturated aldehydes and ketones, which are activated by forming chiral iminium ions. nih.govacs.org Another strategy involves the reaction of 3-ethoxycyclobutanone with ketones at the carbonyl C=O double bond, mediated by a Lewis acid like boron trifluoride etherate, to yield dihydro-γ-pyrones in a formal [4+2] cycloaddition. researchgate.net Furthermore, the reactivity of α,β-unsaturated acylammonium salts as potent dienophiles in Diels-Alder reactions has been explored, leading to highly enantioselective [4+2] cycloadditions that generate complex bicyclic lactones. danielromogroup.comdanielromogroup.com These processes showcase the versatility of cycloadditions in building the dihydropyranone framework. nih.gov

Cascade Reactions for Stereocontrolled Dihydropyranone Synthesis

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. 20.210.105 These sequences minimize the need for intermediate purification steps, saving time, resources, and reducing waste. 20.210.105 For dihydropyranone synthesis, cascade reactions are particularly effective for establishing multiple stereocenters with a high degree of control. mdpi.com

A common cascade strategy involves a Michael addition followed by a lactonization. For instance, an isothiourea-catalyzed Michael addition-lactonization cascade can be used with various acrylate (B77674) derivatives to produce 3,5,6-substituted dihydropyranones with high enantioselectivity. d-nb.infonih.gov Similarly, N-heterocyclic carbenes (NHCs) can catalyze cascade reactions between enals and 1,3-dicarbonyl compounds to yield trisubstituted dihydropyranones. mdpi.com These processes often proceed through key intermediates like ammonium (B1175870) or azolium enolates, which are generated in situ by the organocatalyst. d-nb.infonih.gov The power of this approach is further demonstrated in Diels-Alder/lactonization organocascades, where the cycloaddition initiates a sequence that culminates in the formation of a stable lactone, effectively trapping the cycloadduct and preventing retro-reactions. nih.govdanielromogroup.com

Isothiourea-Catalyzed Enantioselective Processes

Isothiourea organocatalysis has emerged as a robust platform for a wide range of asymmetric transformations. squarespace.com Chiral isothioureas like Benzotetramisole (BTM) can act as highly effective Lewis base catalysts, generating reactive acylammonium species and ammonium enolates from carboxylic acid derivatives. d-nb.infosquarespace.comnih.gov These intermediates are central to the synthesis of chiral dihydropyranones. d-nb.inforsc.org

Intramolecular Michael Addition-Lactonization

A powerful application of isothiourea catalysis is the intramolecular Michael addition-lactonization cascade for synthesizing bicyclic dihydropyranones. nih.govrsc.org This process typically starts with an enone-acid substrate. nih.govrsc.org The carboxylic acid is activated, often by forming a mixed anhydride (B1165640) in situ, which then reacts with the isothiourea catalyst. rsc.orgrsc.org This generates a chiral α,β-unsaturated acylammonium intermediate. Subsequent deprotonation forms a (Z)-ammonium enolate, which undergoes a stereocontrolled intramolecular Michael addition to create new C-C bonds and stereocenters. rsc.org The cascade concludes with a final lactonization step, which releases the polycyclic dihydropyranone product and regenerates the catalyst. rsc.org This methodology has been successfully applied to produce a range of cis-pyrrolizine derivatives with outstanding stereocontrol. nih.gov

| Catalyst | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (+)-Benzotetramisole (BTM) | 2-Aroylacrylate and Phenylacetic Acid | 3,5,6-Substituted Dihydropyranone | 79% | 93% | d-nb.info |

| (-)-Tetramisole | 2-N-tosyliminoacrylate and Carboxylic Acid | 3,5,6-Substituted Dihydropyridinone | 62% | 84% | researchgate.net |

| Benzotetramisole (BTM) | Pyrrole-derived enone-acid | cis-Pyrrolizine Dihydropyranone | Not specified | >98:2 er | nih.gov |

Mechanistic Insights into Stereocontrol

The high level of stereocontrol observed in isothiourea-catalyzed reactions is a direct result of the well-defined transition states involving the catalyst and substrates. rsc.org The proposed catalytic cycle begins with the formation of an α,β-unsaturated acylammonium salt from an activated carboxylic acid (e.g., a mixed anhydride) and the isothiourea catalyst. rsc.orgrsc.org

A key feature dictating stereoselectivity is the conformation of the resulting ammonium enolate intermediate. It is hypothesized that the enolate adopts a specific geometry, for example, a (Z)-conformation, to minimize steric interactions. rsc.org A stabilizing non-bonding interaction between the carbonyl oxygen and the sulfur atom of the isothiourea (an n_o → σ*_C-S interaction) is believed to lock the acylammonium intermediate into a reactive s-cis conformation. rsc.orgscispace.com During the subsequent Michael addition, the nucleophile attacks one specific face (e.g., the Re face) of this rigidified intermediate, leading to the observed high enantioselectivity. rsc.org The final lactonization step then proceeds to form the dihydropyranone ring, releasing the catalyst. rsc.org Computational studies have supported these mechanistic proposals, confirming that the formation of the observed stereoisomer is favored both kinetically and thermodynamically. nih.gov

α,β-Unsaturated Acylammonium Salt Mediated Syntheses

The in situ generation of chiral α,β-unsaturated acylammonium salts from simple, bench-stable starting materials like acid chlorides or anhydrides has opened new avenues in asymmetric organocatalysis. nih.govnih.gov These intermediates are highly reactive and possess multiple sites for nucleophilic attack, making them versatile synthons for complex molecule construction. danielromogroup.com Isothiourea catalysts are particularly adept at generating these species, which have been successfully employed as dienophiles in cycloadditions and as Michael acceptors. nih.govacs.orgnih.gov

Diels-Alder/Lactonization Organocascades

One of the most elegant applications of α,β-unsaturated acylammonium intermediates is in the Diels-Alder/Lactonization (DAL) organocascade. nih.govacs.org This strategy utilizes the acylammonium salt, generated from a commodity acid chloride and a chiral isothiourea catalyst, as a highly activated dienophile in a [4+2] cycloaddition. nih.govresearchgate.net The reaction partners are rationally designed dienes that contain a pendant nucleophile, such as a hydroxyl group. danielromogroup.comnih.gov

The cascade is initiated by the highly diastereo- and enantioselective Diels-Alder reaction. danielromogroup.com The resulting cycloadduct is then positioned for a rapid intramolecular lactonization, where the pendant hydroxyl group attacks the activated carbonyl of the acylammonium intermediate. nih.govacs.org This final step forges the second ring of the bicyclic lactone product and regenerates the catalyst. nih.gov This methodology allows for the rapid assembly of cis- and trans-fused bicyclic γ- and δ-lactones with up to four contiguous stereocenters. danielromogroup.comresearchgate.net A significant advantage of this cascade is that the irreversible lactonization step drives the reaction forward, which is especially useful for cycloadditions that might otherwise be reversible, such as those involving furan-based dienes. danielromogroup.com

| Dienophile Precursor | Diene | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Crotonoyl Chloride | (E)-5-((tert-Butyldimethylsilyl)oxy)penta-2,4-dien-1-ol | (-)-BTM | cis-Bicyclic γ-Lactone | >20:1 | 99% | nih.gov |

| Cinnamoyl Chloride | Racemic diene with secondary alcohol | (-)-BTM | Separable diastereomeric enantiopure tricyclic γ-lactones | Not Applicable | Not Applicable | nih.gov |

| Acid Chlorides | Furan-based dienes with pendant sulfonamides | Isothiourea | Oxa-bridged, trans-fused tricyclic γ-lactams | High | High | danielromogroup.com |

Impact of Acylammonium Salt Formation on Reactivity

The formation of α,β-unsaturated acylammonium salts serves as a powerful strategy in asymmetric organocatalysis, significantly influencing the reactivity of the starting materials. danielromogroup.comnih.gov These intermediates, typically generated in situ from α,β-unsaturated acid chlorides or anhydrides and a chiral Lewis base such as an isothiourea or 4-dimethylaminopyridine (B28879) (DMAP), possess three electrophilic sites, rendering them highly versatile synthons. danielromogroup.comnih.gov The formation of the acylammonium salt enhances the electrophilicity of the β-carbon, making it susceptible to conjugate addition by various nucleophiles. danielromogroup.com

This enhanced reactivity has been harnessed in a variety of catalytic, asymmetric transformations, including organocascade processes that lead to the formation of complex cyclic structures. nih.gov For instance, the reaction of α,β-unsaturated acylammonium salts with 1,3-dicarbonyl compounds can yield polycyclic dihydropyranones. danielromogroup.com The reaction proceeds through a Michael addition, followed by an intramolecular O-acylation of the resulting enolate, to afford the dihydropyranone ring system. nih.gov The choice of the chiral amine catalyst is crucial for inducing high levels of stereoselectivity in these transformations. danielromogroup.com

Furthermore, these acylammonium salts can participate as dienophiles in Diels-Alder reactions. acs.orgnih.gov The in situ generation of a chiral α,β-unsaturated acylammonium salt from an acid chloride and a chiral isothiourea organocatalyst allows for highly diastereo- and enantioselective Diels-Alder/lactonization organocascades. This process can generate complex bicyclic γ- and δ-lactones with multiple contiguous stereocenters. acs.orgnih.gov

Metal-Catalyzed Syntheses

Metal catalysis offers efficient and selective routes for the synthesis of dihydropyranone structures. Copper(I) and silver(I) complexes, in particular, have demonstrated significant utility in promoting key bond-forming reactions.

Copper(I)-Catalyzed Direct Vinylogous Aldol (B89426) Reactions (DVAR)

Copper(I)-catalyzed direct vinylogous aldol reactions (DVAR) have emerged as a potent method for the asymmetric synthesis of chiral α,β-unsaturated δ-lactones, which are isomers of dihydropyranones. organic-chemistry.orgorganic-chemistry.orgnih.gov This methodology typically involves the reaction of a β,γ-unsaturated ester with an aldehyde in the presence of a copper(I) catalyst and a chiral ligand. organic-chemistry.orgnih.gov

The reaction proceeds through the formation of a copper(I)-dienolate intermediate, which then reacts with the aldehyde. nih.gov For many aldehydes, the reaction pathway involves the DVAR, followed by isomerization of the carbon-carbon double bond and a subsequent intramolecular transesterification to yield the δ-lactone. organic-chemistry.orgorganic-chemistry.org This one-pot process demonstrates good functional group tolerance and can be applied to a wide range of aldehydes, including aromatic, heteroaromatic, α,β-unsaturated, and aliphatic aldehydes, providing the products in moderate to high yields and with high enantioselectivity. nih.gov The robustness of this method is highlighted by its applicability in the formal asymmetric synthesis of bioactive molecules. nih.gov

Below is a table summarizing the outcomes of a Cu(I)-catalyzed DVAR with various aldehydes:

Table 1: Copper(I)-Catalyzed Direct Vinylogous Aldol Reactions| Aldehyde Type | Typical Yield | Enantioselectivity (ee) | Reaction Pathway |

|---|---|---|---|

| Aromatic | Moderate to High | High | One-pot DVAR, isomerization, transesterification |

| Heteroaromatic | Moderate to High | High | One-pot DVAR, isomerization, transesterification |

| α,β-Unsaturated | Moderate | High | Direct DVAR |

| Aliphatic | Moderate | High | Direct DVAR |

Silver(I)-Catalyzed Intramolecular Cyclization Reactions

Silver(I) catalysts are effective in promoting intramolecular cyclization reactions to form various heterocyclic compounds. organic-chemistry.orgnih.gov The activation of an alkyne by a cationic silver(I) species is a common strategy. The silver(I) coordinates to the alkyne, rendering it more susceptible to nucleophilic attack. nih.gov

In the context of forming six-membered rings analogous to dihydropyranones, an appropriately substituted substrate containing both an alkyne and a nucleophilic group (such as a hydroxyl or carboxylate) can undergo silver(I)-catalyzed intramolecular cyclization. For instance, the cyclization of phenoxyethynyl diols catalyzed by silver triflate (AgOTf) can afford multisubstituted α,β-unsaturated-γ-lactones. organic-chemistry.org While this specific example leads to a five-membered ring, the principle can be extended to the synthesis of six-membered δ-lactones. The reaction conditions are generally mild, and the catalyst loading can often be kept low. rsc.org The choice of the silver salt and its counterion can influence the catalytic activity and the outcome of the reaction. nih.gov

Other Cyclization and Rearrangement Pathways

Beyond metal-catalyzed approaches, other cyclization and rearrangement strategies provide access to dihydropyranone frameworks.

Hetero-Diels-Alder (HDA) Reactions for Dihydropyranone Formation

The hetero-Diels-Alder (HDA) reaction is a powerful and widely used method for the construction of six-membered heterocyclic rings, including dihydropyranones. illinois.eduwikipedia.org In a typical HDA reaction for dihydropyranone synthesis, a diene reacts with a heterodienophile, which is often an aldehyde or a ketone. illinois.edu The use of activated dienes, such as Danishefsky's diene, has been particularly successful in reactions with unactivated aldehydes, often in the presence of a Lewis acid catalyst to enhance reactivity and control stereoselectivity. illinois.edu

The HDA reaction can proceed through either a concerted [4+2] cycloaddition pathway or a stepwise mechanism involving a Mukaiyama-type aldol addition followed by cyclization. illinois.edu Chiral Lewis acids can be employed to achieve high levels of enantioselectivity, making this a valuable tool for asymmetric synthesis. scribd.comresearchgate.net The dihydropyranone products of these reactions are versatile intermediates that can be further elaborated into a variety of complex molecules. illinois.edu

Ring Transformation-Rearrangement of Pyran-2-ones

An interesting, though less conventional, approach to 5,6-dihydropyran-2-ones involves the ring transformation and rearrangement of 2H-pyran-2-ones. clockss.orgresearchgate.net These reactions are typically induced by nucleophiles. clockss.org For example, a one-pot synthesis of functionalized 5,6-dihydropyran-2-ones has been achieved by reacting 2H-pyran-2-ones with acetol in the presence of a base at room temperature. researchgate.net This reaction proceeds through a unique 'ring transformation-rearrangement' sequence. researchgate.net

The pyran-2-one ring is susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions. clockss.org This reactivity can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org The specific outcome of the reaction depends on the nature of the pyran-2-one substrate, the nucleophile, and the reaction conditions. While these reactions can be complex, they offer a novel pathway to dihydropyranone structures from readily available starting materials. clockss.orgderpharmachemica.comrsc.org

Synthetic Routes from 5-Hydroxypent-2-enenitriles

A notable synthetic pathway to 5,6-dihydropyran-2-ones involves the acid-promoted cyclization of 5-hydroxypent-2-enenitriles. researchgate.netuinsaizu.ac.id This method provides a direct route to the δ-lactone core through an intramolecular Pinner reaction. In this reaction, the nitrile group is activated by an acid, typically sulfuric acid in a solvent like dichloromethane, which facilitates the nucleophilic attack by the hydroxyl group on the same molecule. The resulting imino-lactone intermediate is then hydrolyzed to yield the final 5,6-dihydropyran-2-one product.

The versatility of this approach lies in its ability to produce a variety of substituted dihydropyranones by simply modifying the structure of the starting 5-hydroxypent-2-enenitrile. uinsaizu.ac.id The substitution pattern on the carbon-carbon double bond and other positions on the pentenenitrile backbone significantly influences the reaction's outcome. Depending on these structural features, the reaction can be directed to form not only the desired 5,6-dihydropyran-2-ones but also alternative products such as 2,4-dienenitriles or functionalized naphthalenes through competing reaction pathways like β-elimination or intramolecular Friedel-Crafts reactions. researchgate.net Research has demonstrated that this methodology can afford diversely substituted 5,6-dihydropyran-2-ones in moderate to good yields. uinsaizu.ac.id

Julia-Kocienski Olefination in Dihydropyranone Construction

The Julia-Kocienski olefination is a powerful and widely utilized carbon-carbon double bond-forming reaction in modern organic synthesis. researchgate.netresearchgate.net This modified version of the Julia olefination reacts a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone) in the presence of a base to generate an alkene, often with high stereoselectivity. researchgate.netorganic-chemistry.org Its application has been particularly valuable in the synthesis of complex natural products, including those containing α,β-unsaturated δ-lactone moieties. researchgate.netnih.gov

The reaction is renowned for its ability to create E-alkenes with high selectivity. organic-chemistry.org However, conditions can be tuned to favor the Z-isomer. The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which undergoes a spontaneous Smiles rearrangement and subsequent elimination to furnish the alkene product. chemrxiv.org

A significant application of this reaction is in the intramolecular cyclization of ω-sulfonyl aldehydes to form macrocyclic α,β-unsaturated lactones. thieme-connect.com This strategy involves a precursor molecule containing both a terminal aldehyde and a heteroaryl sulfone group separated by a flexible chain. Upon treatment with a base such as DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), the molecule cyclizes to form large-ring lactones. This approach has been successfully used to synthesize 12- to 19-membered macrocyclic lactones. thieme-connect.com For precursors designed to form smaller, seven- to nine-membered rings, the reaction preferentially yields dimeric diolides. thieme-connect.com

The Julia-Kocienski olefination has also been employed as a key step in the construction of substituted 5,6-dihydropyran-2-ones, such as 6-substituted 3-fluoro-5,6-dihydropyran-2-ones. organic-chemistry.org

The table below summarizes the results from an intramolecular Julia-Kocienski olefination approach to synthesize various macrocyclic lactones and diolides, demonstrating the yields and stereoselectivity of the reaction.

| Precursor Type | Target Ring Size | Product | Yield (%) | Stereoselectivity (Z:E or ZZ:ZE) | Reference |

|---|---|---|---|---|---|

| ω-Sulfonyl aldehyde | 12 | Macrocyclic Lactone | 38 | ≥ 3.5:1 | thieme-connect.com |

| ω-Sulfonyl aldehyde | 13 | Macrocyclic Lactone | 44 | ≥ 3.5:1 | thieme-connect.com |

| ω-Sulfonyl aldehyde | 19 | Macrocyclic Lactone | 24 | ≥ 3.5:1 | thieme-connect.com |

| ω-Sulfonyl aldehyde | 7 | Diolide | 13-70 | ≥ 2:1 | thieme-connect.com |

| ω-Sulfonyl aldehyde | 8 | Diolide | 13-70 | ≥ 2:1 | thieme-connect.com |

| ω-Sulfonyl aldehyde | 9 | Diolide | 13-70 | ≥ 2:1 | thieme-connect.com |

Reactivity and Chemical Transformations of 3,5 Dibromo 5,6 Dihydropyran 2 One and Derivatives

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of six-membered rings. organic-chemistry.orgwikipedia.org The electronic nature of the diene and dienophile determines the feasibility and rate of these reactions. organic-chemistry.org

3,5-Dibromo-2-pyrone, a related precursor, is recognized as a potent ambident diene, capable of reacting with various dienophiles. nih.govresearchgate.net This reactivity extends to its dihydropyran derivative. The electron-withdrawing bromine atom at the 3-position and the lactone functionality influence the electronic properties of the diene system. In a standard Diels-Alder reaction, the diene is electron-rich, and the dienophile is electron-poor. organic-chemistry.org However, 3,5-dibromo-5,6-dihydropyran-2-one can participate in both normal and inverse-electron-demand Diels-Alder reactions. researchgate.net When reacting with electron-deficient dienophiles, it behaves as a diene. Conversely, with electron-rich dienophiles, it can act as the dienophile component. This dual reactivity makes it a versatile building block in synthesis. researchgate.netnih.gov

The regioselectivity and stereoselectivity of Diels-Alder reactions involving substituted pyrones and their derivatives are crucial for determining the structure of the resulting cycloadducts. nih.govmdpi.comelsevierpure.com In reactions of 3,5-dibromo-2-pyrone, high stereoselectivity is often observed, favoring the formation of the endo adduct. nih.gov This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. organic-chemistry.org

The substitution pattern on both the diene and the dienophile dictates the regiochemical outcome of the cycloaddition. mdpi.comelsevierpure.com For instance, the reaction of 3,5-dibromo-2-pyrone with styrene-type dienophiles leads to specific regioisomers that have been utilized in the total synthesis of natural products like (±)-crinine. nih.gov The bromine atoms on the resulting bicyclic lactone adducts can be selectively manipulated, offering further synthetic utility. nih.govresearchgate.net

Table 1: Regio- and Stereoselectivity in Diels-Alder Reactions

| Diene | Dienophile | Key Feature | Outcome |

|---|---|---|---|

| 3,5-Dibromo-2-pyrone | Styrene Pinacol Boronate | Regioselective | Formation of a key intermediate for (±)-clivonine synthesis. researchgate.net |

| 3,5-Dibromo-2-pyrone | (E)-β-Borylstyrene | Endo-selective | Provided a pivotal intermediate for the synthesis of (±)-lycorine. researchgate.net |

In an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed: the diene is electron-poor, and the dienophile is electron-rich. wikipedia.org The presence of electron-withdrawing groups on the diene lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. wikipedia.org

3,5-Dibromo-2-pyrone, and by extension its derivatives, can participate in IEDDA reactions with electron-rich alkenes. researchgate.netnih.gov This type of reaction is a significant method for synthesizing dihydropyrans, which are key precursors for carbohydrates and other natural products. nih.gov The use of chiral Lewis acids or chiral auxiliaries in these reactions can lead to enantioselective synthesis of chiral dihydropyrans. nih.gov

Nucleophilic Substitutions and Ring-Opening Reactions

The electrophilic centers in this compound, particularly the carbon atoms bearing the bromine substituents and the carbonyl carbon of the lactone, are susceptible to attack by nucleophiles. chim.itnih.gov

The bromine atoms at positions 3 and 5 exhibit different reactivities. The bromine at the vinylic C-3 position can be replaced through transition-metal-catalyzed cross-coupling reactions. For example, 3,5-dibromo-2-pyrone undergoes regioselective Stille and Suzuki-Miyaura coupling reactions, primarily at the 3-position, to furnish 3-substituted-5-bromo-2-pyrones. researchgate.netresearchgate.net This selective reactivity allows for the introduction of various aryl, heteroaryl, and vinyl groups. researchgate.net The bromine at the C-5 position is allylic and can also be substituted, though its reactivity can differ, allowing for independent manipulation of the two bromine groups on the cycloadducts. nih.govresearchgate.net

The dihydropyran ring is susceptible to opening under nucleophilic conditions. chim.itnih.gov The presence of the lactone and the bromine substituents enhances this reactivity. Depending on the nucleophile and the reaction conditions, the ring can open to form various acyclic compounds. For example, the reaction of 5-formyl-3,4-dihydropyran with ammonia (B1221849) leads to ring opening to form an aminoacrolein derivative. chim.it While specific studies on the ring-opening of this compound are not detailed in the provided context, the general reactivity of substituted dihydropyrans suggests that it would be a viable reaction pathway, leading to highly functionalized linear products. chim.itnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (±)-Clivonine |

| (±)-Crinine |

| (±)-Lycorine |

| 3,5-Dibromo-2-pyrone |

| This compound |

| 3-Amino-2-(3-hydroxypropyl)acrolein |

| 3-Substituted-5-bromo-2-pyrones |

| 5-Formyl-3,4-dihydropyran |

| Ammonia |

| Styrene Pinacol Boronate |

Cross-Coupling Methodologies for Functionalization

The strategic functionalization of halogenated pyrones and their derivatives via transition-metal catalyzed cross-coupling reactions is a cornerstone for creating molecular diversity. The differential reactivity of the halogen atoms allows for selective and controlled introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for modifying halogenated pyrone systems. The regioselectivity of these reactions on di-halogenated substrates, such as the related aromatic compound 3,5-dibromo-2-pyrone, is often dictated by a combination of electronic effects, solvent polarity, and the specific coupling partners and additives employed. nih.govresearchgate.net The general mechanism for these transformations involves three key steps: oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.comyoutube.com The concentration of the palladium catalyst can also significantly influence reaction outcomes, with lower loadings sometimes favoring higher conversions. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which utilizes organoboron reagents, has been successfully applied to 3,5-dibromo-2-pyrone. researchgate.net Research has demonstrated that the reaction can be directed with high regioselectivity to either the C3 or C5 position by tuning the reaction conditions. researchgate.net This controlled functionalization allows for the stepwise introduction of different aryl or vinyl groups. For instance, after a primary coupling, a second Suzuki-Miyaura reaction can be performed on the remaining bromo-substituted position to generate 3,5-disubstituted 2-pyrones with distinct functionalities. researchgate.net Furthermore, the Suzuki-Miyaura coupling of related dihydropyranyl boronates has been used to assemble highly functionalized 4- and 6-aryl/heteroaryl dihydropyran derivatives. acs.orgacs.org

Stille Coupling: The Stille coupling employs organostannane reagents and is a robust method for forming C-C bonds. libretexts.org For 3,5-dibromo-2-pyrone, the regioselectivity of the Stille coupling is notably influenced by the reaction medium. researchgate.netacs.org Typically, the reaction occurs selectively at the C3 position, which is more electron-deficient, making the oxidative addition of palladium faster at this site. acs.org However, a reversal of regioselectivity can be achieved by conducting the reaction in the presence of a copper(I) co-catalyst in a polar aprotic solvent like DMF. acs.org Under these conditions, the coupling preferentially takes place at the C5 position. acs.org This switch is attributed to the favored formation of a 5-pallado-2-pyrone intermediate, which is also more reactive than its 3-pallado counterpart. acs.org Additionally, 3-(trimethylstannyl)-5-bromo-2-pyrone can undergo Stille coupling with aryl halides to produce various 3-aryl-5-bromo-2-pyrones. ewha.ac.kr

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties using terminal alkynes as coupling partners, co-catalyzed by palladium and copper. nih.govresearchgate.net Studies on 3,5-dibromo-2-pyrone show that Sonogashira coupling proceeds with high selectivity at the C3 position to yield C3-alkynylated products. nih.gov This selectivity is consistent with predictions from 13C NMR data, where the C3 carbon is more deshielded (electron-deficient) than the C5 carbon. nih.gov The methodology has been broadly applied to other halogenated pyrones, such as 4-bromo-6-methyl-2-pyrone and 4,6-dichloro-2-pyrone, to produce a variety of alkynylated derivatives. nih.govnih.govresearchgate.net

| Coupling Reaction | Substrate | Key Features & Regioselectivity | Reference |

|---|---|---|---|

| Suzuki-Miyaura | 3,5-Dibromo-2-pyrone | Regioselectivity at C3 or C5 is controllable by reaction conditions. Allows for stepwise difunctionalization. | researchgate.net |

| Stille | 3,5-Dibromo-2-pyrone | Typically C3 selective. Regioselectivity reverses to C5 in the presence of Cu(I) in polar aprotic solvents. | researchgate.netacs.org |

| Sonogashira | 3,5-Dibromo-2-pyrone | Highly selective for the C3 position, consistent with electronic effects. | nih.gov |

Further Functionalization and Derivatization

Beyond cross-coupling, the dihydropyran-2-one core and its derivatives can undergo further transformations, allowing for stereochemical modifications and conversion into a diverse range of other molecular structures.

The stereochemistry of dihydropyran-2-one derivatives is crucial for their biological activity and application as chiral building blocks. researchgate.net Significant research has focused on achieving stereochemical control during synthesis, often using chiral catalysts or precursors derived from natural sources like monosaccharides. researchgate.netclockss.orgunimi.it

Post-synthesis modifications, including epimerization, are also employed to access different diastereoisomers. bath.ac.uk For instance, stereoselective derivatization reactions such as dihydroxylation, epoxidation, and hydrogenation have been developed for dihydropyran systems. bath.ac.uk The choice of reagents and reaction conditions can dictate the stereochemical outcome. In one approach, complementary methods for the functionalization of 2,6-dihydropyran-3-one derivatives have been developed to allow for the synthesis of six out of a possible eight diastereoisomers, showcasing a high degree of stereochemical control at a late stage in the synthetic sequence. rsc.org This flexibility is vital for creating libraries of stereochemically diverse compounds for biological screening and for the total synthesis of complex natural products. bath.ac.ukrsc.org

| Method | Substrate Type | Objective | Reference |

|---|---|---|---|

| Asymmetric Tandem Michael Addition/Lactonization | Glycine-derived silyl (B83357) enolates and α,β-unsaturated ketones | Synthesis of optically active 3-amino-3,4-dihydropyran-2-ones with excellent stereocontrol. | clockss.org |

| Phase-Transfer Catalysis | Cinnamic thioesters and acetylacetone | Stereoselective synthesis of chiral 3,4-dihydropyran-2-ones using Cinchona-derived catalysts. | unimi.it |

| Stereoselective Derivatization | Enantiomerically enriched dihydropyrans | Epimerization, dihydroxylation, and epoxidation to create complex polypropionate building blocks. | bath.ac.uk |

| Functionalization of Dihydropyran-3-one Derivatives | 2-Butyl-6-methoxy-2,6-dihydropyran-3-one derivatives | Late-stage synthesis of six specific diastereoisomers of functionalized tetrahydropyrans. | rsc.org |

The 5,6-dihydropyran-2-one ring is a valuable intermediate that can be converted into a wide variety of other heterocyclic and carbocyclic systems. chim.it Its inherent reactivity allows it to serve as a masked equivalent of other functional groups, enabling complex synthetic transformations. chim.it

Derivatives of 3,5-dibromo-2-pyrone have been used as precursors in the synthesis of complex natural products. sci-hub.se For example, 3-aryl-5-bromo-2-pyrones, synthesized via Stille coupling, can act as dienes in both normal and inverse-electron-demand Diels-Alder cycloadditions. ewha.ac.kr This reactivity allows for the construction of intricate polycyclic frameworks. Furthermore, dihydropyran derivatives have been transformed into functionalized spirocyclic ketones through a sequence involving Suzuki-Miyaura coupling followed by hydrolysis under mild acidic conditions. mdpi.com The dihydropyran ring can also be opened under certain conditions; for example, reaction with primary amines can lead to the formation of substituted pyrroles. chim.it These transformations highlight the utility of the dihydropyran-2-one scaffold as a launchpad for diversity-oriented synthesis. mdpi.comresearchgate.net

Mechanistic Investigations and Stereochemical Control Studies

Elucidation of Reaction Mechanisms

Mechanistic studies, combining kinetic experiments and computational modeling, have provided significant insights into the transformations that lead to dihydropyranones.

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules like dihydropyranones. N-Heterocyclic Carbenes (NHCs) are particularly prominent organocatalysts in these reactions. mdpi.com A generally accepted catalytic cycle for NHC-catalyzed annulation reactions to form dihydropyranones involves several key steps. mdpi.comchalmers.se

The cycle typically initiates with the nucleophilic attack of the NHC on an aldehyde substrate to form a tetrahedral intermediate. chalmers.se This is followed by the formation of a crucial Breslow intermediate. chalmers.seresearchgate.net The Breslow intermediate can then be oxidized to an acylazolium intermediate. mdpi.com This highly reactive species undergoes a reaction, such as a [4+2] or [3+3] cycloaddition, with a suitable partner. mdpi.com The final step involves the release of the dihydropyranone product and regeneration of the NHC catalyst, allowing it to enter a new cycle. researchgate.net

For instance, in the NHC-catalyzed hetero-Diels-Alder reactions of α-aroyloxyaldehydes with β-trifluoromethyl enones, a redox process is involved to generate the dihydropyranone products. st-andrews.ac.uk Other organocatalytic systems have also been developed. Cinchona alkaloid-derived primary amines, in combination with amino acids, can catalyze cascade reactions to form spiro-dihydropyrano cyclohexanones. nih.gov Even natural biopolymers like sodium alginate have been employed as green organocatalysts, proposed to work by activating substrates through hydrogen bonding via their numerous hydroxyl and carboxyl groups. nih.gov

Crucially, the stereoselectivity-determining step often occurs after the RDS. researchgate.netresearchgate.net This means that while the formation of the Breslow intermediate may control how fast the reaction proceeds, the final stereochemical outcome is decided in a subsequent step, such as the C-C or C-O bond formation during the cycloaddition phase. researchgate.net For example, in the synthesis of trifluoromethyl dihydropyranones, density functional theory (DFT) calculations have identified the C-C bond formation as the stereoselectivity-determining step. researchgate.net Similarly, in retro-Claisen fragmentations of dihydropyranones catalyzed by DBU, kinetic isotope effect studies suggest that C-C bond breakage is the RDS. chalmers.se

Table 1: Analysis of Rate-Determining Steps (RDS) in Dihydropyranone Synthesis

| Reaction Type | Catalyst System | Proposed Rate-Determining Step (RDS) | Method of Determination |

| NHC-Catalyzed Kinetic Resolution | N-Heterocyclic Carbene (NHC) | Formation of Breslow intermediate | Kinetic Experiments chalmers.seresearchgate.net |

| Phosphine-Catalyzed Synthesis | Chiral Phosphine | Nucleophilic addition of catalyst | DFT Calculations researchgate.net |

| NHC-Catalyzed Annulation | N-Heterocyclic Carbene (NHC) | Formation of enolate intermediate | DFT Calculations researchgate.net |

| DBU-Catalyzed Ring-Opening | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C-C bond breakage (retro-Claisen) | Kinetic Isotope Effect chalmers.se |

This table is based on data from multiple sources.

Biocatalysis offers an environmentally friendly approach to chemical transformations, including redox reactions. mdpi.com Oxidoreductases are the largest class of enzymes used for synthetic purposes and are central to biocatalyzed redox processes. mdpi.comnih.gov These reactions are characterized by electron transfer steps, which often rely on cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH). mdpi.comnih.gov

In a typical biocatalytic reduction, such as the conversion of a ketone to a chiral alcohol, an alcohol dehydrogenase (ADH) utilizes NAD(P)H as the hydride source. nih.gov The cofactor is oxidized to NAD(P)⁺ during the reaction. For the process to be economically viable, the cofactor must be regenerated. nih.gov This is a significant advantage of using whole-cell biocatalysts, as the cell's native metabolism can efficiently regenerate the reduced cofactor. nih.gov

Biocatalytic oxidation reactions can proceed through two main mechanisms: dehydrogenation or oxyfunctionalization. rug.nl Dehydrogenation involves the abstraction of a hydride from the substrate by a cofactor, whereas oxyfunctionalization involves the reductive activation of molecular oxygen and its subsequent insertion into the substrate. rug.nl These enzymatic processes offer high selectivity under mild conditions, making them attractive for industrial applications. nih.gov

Origins of Stereoselectivity in Dihydropyranone Synthesis

The presence of multiple stereocenters in many dihydropyranone structures necessitates precise control over stereochemistry during synthesis. The development of asymmetric catalysis has been pivotal in achieving high levels of diastereoselectivity and enantioselectivity.

The asymmetric synthesis of dihydropyranones aims to produce a single desired stereoisomer out of multiple possibilities. Success is measured by diastereoselectivity (dr), which is the preference for one diastereomer over another, and enantioselectivity (ee), the preference for one enantiomer over its mirror image.

Numerous catalytic systems have been developed that provide dihydropyranones with excellent stereocontrol. For example, an N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic aldehydes furnishes tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereomeric and enantiomeric ratios. researchgate.net Similarly, the NHC-catalyzed redox asymmetric hetero-Diels-Alder reaction between α-aroyloxyaldehydes and β-trifluoromethyl enones can generate dihydropyranones with high dr (up to >95:5) and ee (up to >99%). st-andrews.ac.uk The stereospecificity of this process is notable, where the geometry of the starting enone dictates the relative stereochemistry of the product. st-andrews.ac.uk Iridium-catalyzed asymmetric allylic substitution of dihydropyranones has also proven highly effective, achieving high yields with excellent diastereoselectivity (>20:1) and enantioselectivity (99% ee). nih.gov

Table 2: Examples of Stereoselective Dihydropyranone Synthesis

| Catalyst System | Reaction Type | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| N-Heterocyclic Carbene (NHC) | Kinetic Resolution | 31% | >20:1 | 98% |

| N-Heterocyclic Carbene (NHC) | Hetero-Diels-Alder | up to 81% | >95:5 | >99% |

| Iridium/Chiral Ligand | Asymmetric Allylic Alkylation | High | >20:1 | 99% |

| Isothiourea ((-)-Tetramisole) | Michael Addition-Lactonization | 74% | - | 91% |

| Chiral N-heterocyclic carbene | [4+2] Cycloaddition | Excellent | Good | Good |

This table compiles data from various studies to illustrate the effectiveness of different catalytic systems. researchgate.netst-andrews.ac.uknih.govacs.orgnih.gov

The source of stereocontrol in these reactions is the chiral catalyst or the chiral ligand coordinated to a metal center. sigmaaldrich.com These chiral molecules create a specific three-dimensional environment that favors the formation of one stereoisomer over others. sfu.ca

"Privileged" chiral ligands, often possessing C2 symmetry, are a cornerstone of asymmetric catalysis. sigmaaldrich.com This symmetry reduces the number of possible transition states, simplifying the stereochemical outcome. sigmaaldrich.com Examples include bis(oxazoline) ligands, which form effective catalysts with various metals for reactions like the hetero-Diels-Alder reaction. nih.gov

In organocatalysis, chiral NHCs, often derived from amino acids, are designed to have bulky groups that effectively shield one face of the reactive intermediate, directing the approach of the reaction partner to the opposite face. acs.org Similarly, chiral isothiourea catalysts like benzotetramisole (BTM) have proven effective. nih.gov The enantioselectivity in these reactions can be highly sensitive to the catalyst structure, solvent, and temperature. nih.gov

In metal-based catalysis, the combination of a metal and a chiral ligand is key. For instance, iridium complexes bearing chiral ligands can act as both a chiral Lewis acid and a photocatalyst. rsc.org Another advanced concept is the "chiral-at-metal" catalyst, where the stereochemistry is defined at the metal center itself, held in place by inert ligands, while labile ligands provide a site for the catalytic reaction to occur. rsc.org This approach expands the possibilities for designing novel and highly effective asymmetric catalysts. rsc.orgresearchgate.net

Computational Chemistry Applications

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and understanding the factors that govern stereochemical outcomes. In the context of 3,5-Dibromo-5,6-dihydropyran-2-one, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into its formation, reactivity, and conformational preferences.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates, and thereby clarifying reaction mechanisms. For the formation of this compound, DFT studies would typically investigate the bromination of a suitable precursor, such as 5,6-dihydro-2H-pyran-2-one.

The reaction pathway for the bromination of alkenes can proceed through different mechanisms, including concerted or stepwise pathways. DFT calculations can help distinguish between these possibilities by computing the activation energies for each proposed route. For instance, in related bromolactonization reactions, DFT studies have been employed to determine whether the reaction proceeds via a syn-concerted addition or a stepwise mechanism involving a bromonium ion intermediate. researchgate.net In the case of forming this compound, the initial bromination of the double bond in a dihydropyran-2-one precursor would be a key focus. Subsequent elimination or rearrangement steps leading to the final product would also be modeled.

A hypothetical DFT study on the formation of this compound from 3-bromo-5,6-dihydro-2H-pyran-2-one and N-bromosuccinimide (NBS) orgsyn.org would likely explore a radical mechanism initiated by the decomposition of a radical initiator like benzoyl peroxide. The calculations would aim to determine the energetics of the following key steps:

Initiation: Homolytic cleavage of the initiator.

Propagation: Hydrogen abstraction from the allylic position of the dihydropyranone ring by a bromine radical, followed by the reaction of the resulting radical with Br₂ or NBS to yield the dibrominated product.

Termination: Combination of radical species.

DFT calculations would provide the relative energies of the reactants, intermediates, transition states, and products, allowing for the construction of a detailed reaction energy profile.

| Reaction Step | Description | Typical DFT Output |

| Initiation | Formation of initial radical species. | Activation Energy (ΔG‡) |

| Propagation Step 1 | Allylic hydrogen abstraction. | Activation Energy (ΔG‡), Reaction Enthalpy (ΔH) |

| Propagation Step 2 | Reaction with bromine source. | Activation Energy (ΔG‡), Reaction Enthalpy (ΔH) |

| Overall Reaction | Formation of this compound. | Overall Reaction Energy (ΔE) |

These theoretical investigations are crucial for understanding the regioselectivity and reactivity observed in the synthesis of halogenated dihydropyranones.

Theoretical Rationalization of Stereochemical Outcomes

The stereochemistry of the bromine addition to the dihydropyran-2-one ring is a critical aspect that can be rationalized using theoretical calculations. The formation of this compound involves the creation of a new stereocenter at the C5 position. The stereochemical outcome of this process, whether it leads to a specific diastereomer, can be predicted by examining the transition state energies for the different possible modes of attack.

DFT has been successfully applied to understand the origin of stereoselectivity in various reactions, including halogenations and lactonizations. nih.gov For the bromination of a chiral dihydropyran-2-one precursor, DFT calculations could model the approach of the brominating agent to the two diastereotopic faces of the molecule. The calculated energy difference between the transition states leading to the different diastereomers would provide a quantitative prediction of the diastereomeric ratio.

Key factors influencing the stereochemical outcome that can be analyzed by DFT include:

Steric Hindrance: The calculations can quantify the steric repulsion between the incoming electrophile and the substituents on the dihydropyranone ring in the different transition state geometries.

Electronic Effects: The electronic nature of the substituents can influence the trajectory of the incoming electrophile through electrostatic interactions.

Non-covalent Interactions: Weak interactions, such as hydrogen bonds or dispersion forces, can play a significant role in stabilizing one transition state over another, thereby controlling the stereoselectivity. nih.gov

| Stereochemical Aspect | Computational Approach | Key Findings |

| Diastereoselectivity | Comparison of transition state energies for attack from different faces. | Predicted diastereomeric ratio, identification of the favored diastereomer. |

| Role of Substituents | Analysis of steric and electronic effects of existing chiral centers or substituents. | Rationalization of the directing effect of substituents on the stereochemical outcome. |

| Solvent Effects | Inclusion of implicit or explicit solvent models in the calculations. | Understanding the influence of the reaction medium on stereoselectivity. |

By providing a detailed picture of the transition states, DFT studies offer a powerful means to rationalize and predict the stereochemical outcomes in the synthesis of complex molecules like this compound.

Conformational Analysis and Energetic Considerations

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and spectroscopic properties. The dihydropyran-2-one ring can adopt several conformations, such as half-chair, boat, and twist-boat. Computational methods, particularly DFT and molecular mechanics, are essential for determining the relative energies of these conformers and identifying the most stable geometries. scielo.br

A conformational analysis of this compound would involve systematically exploring the potential energy surface by rotating the single bonds and varying the ring pucker. The energies of the resulting conformers would be calculated to identify the global minimum and other low-energy structures.

The presence of two bromine atoms significantly influences the conformational preferences of the ring. The following energetic considerations would be paramount in a computational analysis:

Steric Interactions: The bulky bromine atoms can lead to significant steric repulsion, particularly in conformations where they are in close proximity (e.g., 1,3-diaxial interactions in a chair-like conformation).

Anomeric and Gauche Effects: The interactions between the ring oxygen and the bromine atoms, as well as the relative positions of the bromine atoms, can lead to stabilizing or destabilizing electronic effects.

| Conformation | Key Steric/Electronic Interactions | Predicted Relative Energy (kcal/mol) |

| Half-Chair (Br axial) | Potential 1,3-diaxial-like interactions. | Higher |

| Half-Chair (Br equatorial) | Reduced steric strain compared to axial. | Lower |

| Boat/Twist-Boat | Potential for flagpole interactions, but may alleviate other strains. | Generally higher than half-chair |

The results of such a conformational analysis provide a detailed understanding of the molecule's shape and the energetic barriers between different conformations. This information is vital for interpreting experimental data, such as NMR coupling constants, and for predicting the molecule's behavior in subsequent reactions.

Advanced Spectroscopic Characterization Methodologies for 3,5 Dibromo 5,6 Dihydropyran 2 One

The comprehensive structural elucidation of 3,5-Dibromo-5,6-dihydropyran-2-one, a halogenated dihydropyran-2-one derivative, relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's atomic connectivity, carbon framework, stereochemistry, functional groups, molecular weight, and three-dimensional structure in the solid state.

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Blocks for Diverse Organic Molecules

The dibrominated pyranone scaffold serves as a potent electrophile and a reactive diene, enabling its use as a precursor to numerous classes of organic molecules.

3,5-Dibromo-2-pyrone is a key starting material for the synthesis of various functionalized 2-pyrones. The two bromine atoms on the pyrone ring can be selectively substituted through various cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C3 and C5 positions with high regioselectivity.

Palladium-catalyzed coupling reactions are particularly effective for this purpose. For instance, Sonogashira coupling with terminal alkynes proceeds regioselectively to yield 3-alkynyl-5-bromo-2-pyrones researchgate.net. Similarly, Stille coupling with organostannanes and Suzuki-Miyaura coupling with boronic acids can be employed to introduce aryl, heteroaryl, or vinyl groups at either the C3 or C5 position, depending on the reaction conditions researchgate.net. Furthermore, amination reactions with primary and secondary amines have been shown to regioselectively produce 3-amino-5-bromo-2-pyrones researchgate.net. This array of reactions transforms the simple dibrominated starting material into a diverse library of highly functionalized 2-pyrone derivatives.

The 5,6-dihydropyran-2-one framework, of which 3,5-dibromo-5,6-dihydropyran-2-one is a derivative, is a prominent structural motif in many natural products and serves as a key building block for the synthesis of other lactones. organic-chemistry.orgresearchgate.net While direct ring contraction or expansion of this compound to other lactone types is not extensively documented, the general reactivity of the dihydropyran-2-one class provides pathways to these structures. For example, 3,4-dihydropyran-2-ones are recognized as versatile platforms for accessing functionalized γ-lactones. mdpi.com The synthesis of δ-lactones often involves the cyclization of appropriate hydroxy acids, and these δ-lactones can, in turn, be converted to 5,6-dihydropyran-2-ones. researchgate.net The synthesis of α,β-unsaturated δ-lactones can be achieved through various methods, including the vinylogous aldol (B89426) reaction of β,γ-unsaturated esters. organic-chemistry.org

The dihydropyran-2-one ring system is a valuable precursor for nitrogen-containing compounds and aromatic systems. The reaction of dihydropyranones with amines can lead to ring-opening, providing access to enaminoketones or enaminals, which are versatile intermediates. d-nb.infochim.it Specifically, 3,4-dihydropyran-2-ones are known to be convertible to cyclic enamines. mdpi.com

A significant application of 3,5-dibromo-2-pyrone is in the synthesis of substituted aromatic compounds. This is often achieved through Diels-Alder reactions, where the resulting bicyclic adducts can be aromatized. The opening of the lactone bridge in these adducts, often accompanied by elimination steps, leads to the formation of substituted benzoates and other aromatic derivatives. nih.gov A modular synthesis of aryl amines has been developed starting from 3-alkynyl-2-pyrones, which are themselves synthesized from 3,5-dibromo-2-pyrone. This transformation involves the nucleophilic opening of the pyrone ring by a secondary amine, followed by decarboxylation and rearrangement to form the aryl amine. rsc.org

3,5-Dibromo-2-pyrone is an exceptionally potent diene for [4+2] cycloaddition reactions (Diels-Alder reactions). It reacts with a wide range of dienophiles, including both electron-rich and electron-poor alkenes and alkynes, to produce bicyclic lactones with high stereoselectivity. nih.govresearchgate.net These resulting bicycloadducts, containing two bromine atoms, are themselves versatile intermediates that can be further manipulated to create more complex polycyclic systems. nih.gov

The utility of the dihydropyran-2-one scaffold extends to the one-pot synthesis of tricyclic and polycyclic lactones. For instance, the reaction of 5,6-dihydropyran-2-one with substituted 2-hydroxybenzaldehydes yields complex polycyclic lactone structures. researchgate.net This demonstrates the capacity of the pyranone ring to act as a foundational element in the rapid assembly of intricate molecular frameworks.

Scaffold in Heterocyclic Synthesis

The reactivity of the pyranone ring, particularly its susceptibility to nucleophilic attack and ring-opening/ring-transformation reactions, makes this compound and its derivatives valuable scaffolds for the synthesis of a variety of nitrogen-containing heterocycles. researchgate.net

The transformation of 2-pyrones into nitrogen heterocycles is a well-established synthetic strategy. The reaction of 2-pyrones with amines can lead to the formation of pyridones, which are isomers of hydroxypyridines. chalmers.se Dihydropyranones can also undergo ring-opening when treated with amines, followed by cyclization to form various heterocyclic systems. chalmers.se

Pyridines: The general synthesis of pyridines from pyrones often involves a reaction with an amine source, leading to the replacement of the ring oxygen with nitrogen.

Pyrroles: While direct conversion of 3,5-dibromo-2-pyrone to pyrroles is less common, related 2-pyrone derivatives are known precursors. For example, the reaction of 3-formyldihydropyrans with glycine (B1666218) esters can lead to the formation of substituted pyrroles in a one-pot manner after ring opening. chim.it

Quinolines: The pyranone ring can serve as a building block for the quinoline (B57606) skeleton. For example, a three-component reaction involving an N-arylidenenaphthalen-2-amine, 4-hydroxy-6-methylpyran-2-one (a related pyrone), and naphthalen-2-amine leads to the formation of benzo[f]quinoline (B1222042) derivatives through an unexpected pyrone ring-opening mechanism. d-nb.info

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The demand for greener and more atom-economical chemical processes is a major driver of innovation in synthetic chemistry. Future efforts will likely concentrate on developing novel catalytic systems and reaction conditions to produce 3,5-Dibromo-5,6-dihydropyran-2-one and its analogs with higher yields, reduced waste, and milder conditions.

Key areas of development include:

Organocatalysis : N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of dihydropyran-2-one scaffolds through various cycloaddition reactions. mdpi.com Future work could adapt these NHC-catalyzed methods, which often proceed under mild conditions, to incorporate bromine atoms selectively, offering a metal-free alternative to traditional syntheses. mdpi.com

Chemoenzymatic Methods : The combination of enzymatic reactions with chemical synthesis offers high selectivity and sustainability. A chemoenzymatic approach involving dynamic kinetic resolution (DKR) followed by ring-closing metathesis (RCM) has been used to create enantiomerically pure 5,6-dihydropyran-2-ones. researchgate.net Applying such strategies could provide access to chiral, brominated dihydropyranones.

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single step, are inherently efficient. Developing a one-pot, multicomponent protocol for this compound would significantly streamline its synthesis, reducing time, cost, and waste compared to multi-step sequences. tandfonline.commdpi.com

Advanced Catalytic Systems : Copper(I)-catalyzed direct vinylogous aldol (B89426) reactions represent an efficient method for synthesizing chiral α,β-unsaturated δ-lactones. organic-chemistry.org Research into adapting such transition-metal catalyzed reactions could enable the direct and stereocontrolled synthesis of complex dihydropyranone structures from simpler precursors.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, mild conditions, high enantioselectivity. mdpi.com | Adapting NHC-catalysis for the synthesis of brominated dihydropyranones. |

| Chemoenzymatic | High stereoselectivity, green reaction conditions. researchgate.net | Integration of enzymatic resolution for chiral brominated lactones. |

| Multicomponent | High atom economy, reduced steps, operational simplicity. tandfonline.com | Designing a one-pot reaction for this compound. |

| Metal Catalysis | High efficiency, good stereocontrol, broad substrate scope. organic-chemistry.org | Exploring Cu(I) or other metal catalysts for direct synthesis. |

Exploration of Novel Reactivity and Unprecedented Transformations

The two bromine atoms on the this compound ring are prime sites for chemical modification, offering a gateway to a wide array of new derivatives. Future research will focus on selectively functionalizing these positions to build molecular complexity.

Site-Selective Cross-Coupling : The closely related compound, 3,5-dibromo-2-pyrone, undergoes site-selective cross-coupling reactions like Sonogashira and Suzuki-Miyaura couplings. nih.govresearchgate.net The electronic differences between the C3 and C5 positions allow for one bromine to be substituted while the other remains, enabling sequential functionalization. nih.gov A critical future direction is to investigate if this regioselective reactivity translates to the dihydropyran-2-one scaffold, which would allow for the synthesis of unsymmetrically substituted derivatives.

Nucleophilic Substitution and Ring Transformations : Dihydropyran-2-ones can react with various nucleophiles, potentially leading to substitution at the bromine-bearing carbons or even ring-opening and recyclization to form different heterocyclic systems like pyridines or pyrroles. researchgate.netchim.it Exploring these reactions could uncover novel chemical transformations and provide access to new molecular scaffolds.

Cycloaddition Reactions : The double bond within the dihydropyran-2-one ring can participate in cycloaddition reactions, serving as a dienophile to construct more complex polycyclic structures. orgsyn.org The influence of the bromine substituents on the reactivity and selectivity of these cycloadditions is a rich area for future investigation.

Table 2: Potential Transformations of this compound

| Reaction Type | Potential Outcome | Research Goal |

|---|---|---|

| Suzuki-Miyaura Coupling | Selective C-C bond formation at C3 or C5. nih.gov | Create novel aryl- or vinyl-substituted dihydropyranones. |

| Sonogashira Coupling | Selective C-C bond formation with alkynes. nih.govresearchgate.net | Introduce alkynyl groups for further functionalization. |

| Nucleophilic Addition | Substitution of bromine or ring-opening. chim.it | Synthesize amino-substituted lactones or other heterocycles. |

| Diels-Alder Reaction | Formation of polycyclic systems. orgsyn.org | Explore the dienophilic nature of the brominated lactone. |

Integration of Advanced Automation and Flow Chemistry in Synthesis

The synthesis and optimization of reactions involving this compound can be significantly accelerated through modern automation technologies.

Automated Flow Synthesis : Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved reproducibility and scalability. syrris.com Implementing an automated continuous flow process for the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate the generation of a library of derivatives for screening purposes. syrris.comosti.gov This approach reduces manual handling and can improve safety, especially when working with reactive intermediates. researchgate.net

High-Throughput Experimentation : Robotic platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and other variables. This technology could be used to quickly identify the optimal conditions for the selective cross-coupling reactions discussed previously, accelerating the discovery of new derivatives.

Predictive Modeling and Machine Learning in Reaction Design

Computational tools are becoming indispensable for modern chemical research. Machine learning (ML) and predictive modeling offer the potential to guide the synthesis and derivatization of this compound with greater insight and efficiency.

Reaction Outcome Prediction : ML models can be trained to predict the products of chemical reactions. ijnc.ircam.ac.uk For a molecule like this compound, such models could predict the regioselectivity of cross-coupling reactions under different catalytic conditions, saving significant experimental effort.

Data-Efficient Modeling : Recent advances have shown that ML models can make accurate predictions even with small datasets. nih.gov This is particularly relevant for specialized chemicals where extensive reaction data may not be available. A model could be trained on a small set of experimental results to predict activation barriers and guide the selection of reaction conditions to achieve a desired outcome, such as selective functionalization at C3 versus C5. nih.govresearchgate.net

Discovery of Novel Reactions : By analyzing vast datasets of chemical transformations, ML algorithms can potentially identify novel and non-intuitive reaction pathways. researchgate.net Applying these tools to the dihydropyran-2-one scaffold might suggest unprecedented transformations, expanding its synthetic utility beyond currently known reactivity patterns.

List of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-5,6-dihydropyran-2-one, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via bromination of 5,6-dihydropyran-2-one derivatives using brominating agents like NBS (N-bromosuccinimide) or elemental bromine under controlled conditions. Purification is achieved through column chromatography (gradient elution with ethyl acetate/petroleum ether mixtures) or recrystallization from ethanol . Purity validation requires a combination of techniques: 1H/13C NMR for structural confirmation, FTIR for functional group analysis, and HRMS for molecular weight verification. Melting point determination is critical for assessing crystalline consistency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Due to its potential toxicity and reactivity, researchers must use PPE (gloves, lab coats, goggles) and operate in a fume hood. Avoid skin contact and inhalation of vapors. Waste should be segregated into halogenated organic waste containers and processed by certified hazardous waste disposal services to prevent environmental contamination .

Q. How does the electronic structure of this compound influence its reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing bromine atoms at positions 3 and 5 activate the α,β-unsaturated lactone moiety toward nucleophilic attacks, particularly at the carbonyl carbon. Computational studies (e.g., DFT calculations) can predict regioselectivity, while experimental validation involves monitoring reaction kinetics with nucleophiles like amines or thiols under varying pH conditions .

Q. What are the key spectroscopic markers for identifying this compound?

Methodological Answer: In 1H NMR, the vinylic protons adjacent to bromine atoms resonate as doublets between δ 6.2–6.8 ppm. The lactone carbonyl appears at ~170 ppm in 13C NMR. FTIR shows a strong C=O stretch at 1740–1760 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹. HRMS (ESI+) should confirm the molecular ion peak at m/z 279.85 (C₅H₅Br₂O₂⁺) .

Q. How does steric hindrance from bromine substituents affect the compound’s stability under thermal or photolytic conditions?

Methodological Answer: Bromine atoms increase molecular rigidity, reducing thermal decomposition rates. Stability studies involve thermogravimetric analysis (TGA) and accelerated aging under UV light. For photolytic degradation, monitor changes in UV-Vis absorbance (λmax ~270 nm) and HPLC retention times to quantify decomposition products .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing dihalogenation side products?

Methodological Answer: Use stoichiometric control (e.g., 2.1 eq. Br₂ per equivalent of dihydropyran-2-one) and low temperatures (0–5°C) to suppress over-bromination. Catalyst screening (e.g., Lewis acids like FeCl₃) can enhance selectivity. Reaction progress should be monitored via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Use deuterated solvents with low polarity (e.g., CDCl₃) for NMR. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to assign coupling networks. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can the antimicrobial activity of this compound be systematically evaluated against biofilm-forming pathogens?

Methodological Answer: Use standardized MIC/MBC assays against Candida albicans or Staphylococcus aureus. For biofilm inhibition, employ crystal violet staining or confocal microscopy with LIVE/DEAD BacLight kits. Compare results to structurally related compounds like diplopyrone C, which shows antibiofilm activity at IC₅₀ values of 8–12 µg/mL .

Q. What computational models predict the compound’s behavior in supramolecular assemblies or metal-organic frameworks (MOFs)?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can assess halogen-bonding interactions (Br⋯O/N contacts) in crystal packing. For MOF design, DFT-based charge distribution analysis guides the selection of metal nodes (e.g., Zn²⁺ or Cu²⁺) compatible with the lactone’s electron density profile .

Q. How does this compound serve as a precursor for fluorinated polymers with tailored electronic properties?

Methodological Answer: The bromine atoms enable Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce fluorinated aryl groups. Subsequent ring-opening polymerization (ROP) with initiators like Sn(Oct)₂ yields polyesters with tunable dielectric constants. Characterize polymer properties via GPC, DSC, and impedance spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.